![molecular formula C23H27NO5 B2406392 3-[(2-ethoxyethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylpropanoic acid CAS No. 2172448-71-2](/img/structure/B2406392.png)
3-[(2-ethoxyethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-ethoxyethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylpropanoic acid is a synthetic organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions.
Scientific Research Applications
3-[(2-ethoxyethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylpropanoic acid is used extensively in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-ethoxyethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylpropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Alkylation: The protected amino acid is then alkylated with 2-ethoxyethyl bromide in the presence of a strong base like sodium hydride.
Hydrolysis: The final step involves the hydrolysis of the ester group to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
3-[(2-ethoxyethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylpropanoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino acid.
Coupling Reactions: The free amino acid can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DIC and HOBt in DMF.
Hydrolysis: Aqueous acid or base.
Major Products
Deprotection: Free amino acid.
Coupling: Peptide chains.
Mechanism of Action
The mechanism of action of 3-[(2-ethoxyethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylpropanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions to form peptide bonds.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-ethoxyethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylpropanoic acid
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid
Uniqueness
This compound is unique due to its specific ethoxyethyl side chain, which can impart different solubility and reactivity properties compared to other Fmoc-protected amino acids. This makes it particularly useful in certain peptide synthesis applications where these properties are advantageous.
Properties
IUPAC Name |
3-[2-ethoxyethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-3-28-13-12-24(14-16(2)22(25)26)23(27)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,3,12-15H2,1-2H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTCNYNZDRXDIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN(CC(C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
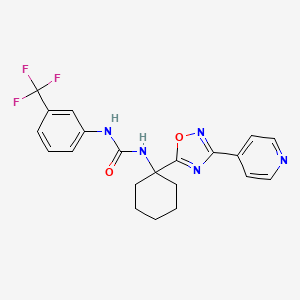
![1-Acetyl-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]piperidine-4-carboxamide](/img/structure/B2406311.png)
![N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide](/img/structure/B2406313.png)
![[2-(Propan-2-yl)-1,3-thiazol-4-yl]methanethiol](/img/structure/B2406314.png)
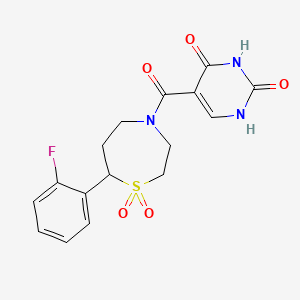
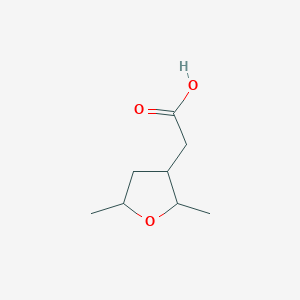
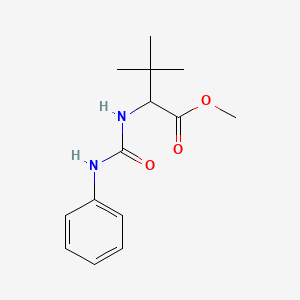
![N-[(4-cyano-2-fluorophenyl)methyl]-N-ethyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2406319.png)
![1-(1,3-Thiazol-2-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one](/img/structure/B2406321.png)
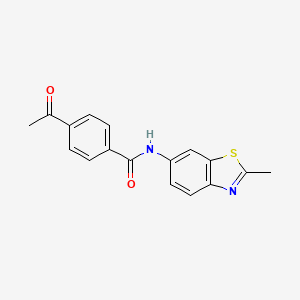
![methyl (4Z)-4-[(dimethylamino)methylidene]-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2406326.png)
![N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2406327.png)
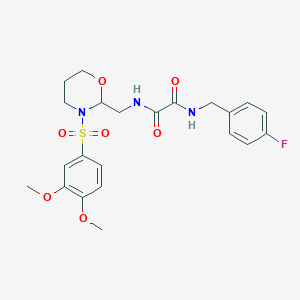
![2-{[(4-butylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2406329.png)
